Phylloseptin-1

Antimicrobial activity Peptide comparison Gram-negative bacteria

Phylloseptin-1 (PS-1) is a cationic, α-helical antimicrobial peptide (AMP) from the phylloseptin family, isolated from the skin secretions of Phyllomedusa frogs. It consists of 19 amino acid residues with a C-terminal amidation.

Molecular Formula
Molecular Weight
Cat. No. B1576951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloseptin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylloseptin-1 Procurement Guide: A Broad-Spectrum Antimicrobial Peptide for Research


Phylloseptin-1 (PS-1) is a cationic, α-helical antimicrobial peptide (AMP) from the phylloseptin family, isolated from the skin secretions of Phyllomedusa frogs. It consists of 19 amino acid residues with a C-terminal amidation [1]. It has demonstrated potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria [2], protozoan parasites like Leishmania and Plasmodium [3], and notably, the ability to eradicate established biofilms at low concentrations [4].

Phylloseptin-1 Comparative Advantages: Why Generic AMP Substitution Is Ineffective


Substituting Phylloseptin-1 with other in-class antimicrobial peptides (AMPs) is risky due to significant variations in potency, target specificity, and toxicity profiles. Even within the phylloseptin family, minor sequence variations (74% homology) lead to substantial functional differences [1]. Phylloseptin-1 exhibits a uniquely balanced profile: it is more potent than its close analog Phylloseptin-2 against key pathogens, demonstrates a rare ability to eradicate biofilms at the same low concentration required for planktonic inhibition, and shows a higher therapeutic index with significantly lower hemolytic activity at functional concentrations [2]. Its proven activity against intracellular parasites, comparable to clinical drugs, adds a dimension not found in many standard AMPs [3].

Quantitative Differential Evidence for Phylloseptin-1 Against Key Comparators


Superior Gram-Negative Potency for Phylloseptin-1 vs. Phylloseptin-2

Phylloseptin-1 demonstrates significantly superior activity against Pseudomonas aeruginosa compared to its close structural analog, Phylloseptin-2 (PS-2). In a direct, head-to-head comparison from the same study, PS-1 exhibited a 15.1-fold higher potency [REFS-1, REFS-2].

Antimicrobial activity Peptide comparison Gram-negative bacteria

Phylloseptin-1 Equipotent Biofilm Eradication vs. Planktonic Bacteria

Unlike many antimicrobials that require significantly higher concentrations to eradicate biofilms than to inhibit planktonic cells, Phylloseptin-1 (PSN-1) exhibits equipotent activity. Its Minimal Biofilm Eradication Concentration (MBEC) against S. aureus biofilms was found to be identical to its MIC (5 µM) [1]. This property is not commonly reported for standard antibiotics or many other AMPs, which often show a 10- to 1000-fold increase in concentration needed for biofilm eradication.

Biofilm eradication MBEC Staphylococcus aureus

Drug-Comparable Antileishmanial Activity of Phylloseptin-1

Phylloseptin-1 demonstrates antileishmanial activity comparable to a clinical standard. In the same study, a concentration of only 0.5 µg/mL of PS-1 matched the activity of the front-line drug, antimoniate of N-metilglucamine, against Leishmania amazonensis [1].

Antileishmanial Leishmania amazonensis Parasitic disease

Drug-Comparable Antiplasmodial Activity of Phylloseptin-1

Phylloseptin-1 exhibits a dose-dependent antiplasmodial effect against the malaria parasite. Its activity reached a level comparable to the front-line drug artesunate at a concentration of 64 µg/mL, with a clear effect already evident at 16 µg/mL [1].

Antiplasmodial Plasmodium falciparum Malaria

Quantifiable In Vivo Safety of Phylloseptin-1 at Supra-Therapeutic Doses

Synthetic Phylloseptin-1 demonstrates a favorable safety profile in vivo. In a study on Swiss mice, an intravenous bolus dose of 4 mg/kg—a concentration ten times higher than that required for its antimicrobial effect—showed no histopathological or cytotoxic alterations in bone marrow, liver, spleen, kidney, or lung [1].

In vivo toxicity Safety profile Therapeutic index

Lower Hemolytic Activity for Phylloseptin-1 vs. Phylloseptin-2 at Active Concentrations

Phylloseptin-1 exhibits significantly lower hemolytic activity than its analog PS-2 at concentrations relevant for antimicrobial activity. At 8 µM, a concentration within its MIC range, PS-1 causes only 0.57% hemolysis, compared to 0.7% for PS-2. A similar trend is seen at 16 µM (0.6% vs. 0.8%) and 32 µM (0.98% vs. 1.05%) [REFS-1, REFS-2].

Hemolysis Selectivity Eukaryotic toxicity

Prioritized Application Scenarios for Phylloseptin-1 Based on Differential Evidence


Leader Compound for Gram-Negative Biofilm Penetration Studies

PS-1’s unique equipotent activity against planktonic and biofilm-embedded S. aureus (MIC/MBEC = 5 µM) [4] makes it an unparalleled tool for studying biofilm eradication mechanisms. It should be prioritized over PS-2, which is significantly less potent against key Gram-negative pathogens like P. aeruginosa.

Investigational Therapeutic for Drug-Resistant Malaria and Leishmaniasis

With its demonstrated potency comparable to the clinical drugs artesunate (64 µg/mL) and antimoniate (0.5 µg/mL) [4], PS-1 is a strong candidate for antiparasitic drug discovery. Its novel membrane-lytic mechanism avoids cross-resistance with existing therapies, making it a strategic choice for studying drug-resistant parasitic strains.

Low-Toxicity Scaffold for In Vivo Animal Model Development

Validated in vivo data confirms that a 4 mg/kg IV dose produces no toxicity in mice, a dose 10x higher than its antimicrobial effective concentration [4]. This documented safety margin is a key differentiator from other AMPs lacking such data, positioning PS-1 as the prime candidate for developing systemic infection models.

High-Activity Component for Antimicrobial Combination Screens

The well-defined, low MICs (3-7.9 µM) against a broad panel of bacteria, combined with its low hemolytic profile (<0.6% at MIC) [4], establish PS-1 as an ideal partner for synergy studies. Its superior selectivity index compared to PS-2 makes it the preferred choice for designing combination therapies with a wider therapeutic window.

Quote Request

Request a Quote for Phylloseptin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.